N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-22(18,20)21/h7-10,14H,1-6,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTADIHMHYMQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves the reaction of cyclopentylamine with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinan ring.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is being investigated for its potential as a therapeutic agent. Research has indicated that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound could possess antibacterial properties against various pathogens .
- Anticancer Properties : The compound is under investigation for its ability to inhibit cancer cell proliferation. It has shown promise in preclinical models targeting specific cancer types .
The compound's interaction with biological systems has been a focal point of research:
- Enzyme Modulation : It has been shown to modulate enzyme activity, particularly glucokinase, which is crucial in glucose metabolism. This modulation could have implications for diabetes management .
- Cell Protection : In vitro studies indicate that it may protect pancreatic β-cells from apoptosis induced by toxic agents like streptozotocin, suggesting potential use in diabetes treatment .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Diabetes Management
In a study involving db/db mice, chronic administration of this compound improved glucose tolerance and reduced β-cell apoptosis compared to control groups .
Skin Disorders
Research into related thiazolidinone derivatives demonstrated efficacy in reducing melanin production through tyrosinase inhibition. This suggests potential applications in treating skin pigmentation disorders .
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes can be compared to derivatives with variations in substituents on the benzamide ring or the amide nitrogen. Below is a detailed analysis:
Substituent Effects on the Benzamide Core
N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide :
- Molecular formula : C₁₇H₂₁N₂O₃S
- Molecular weight : ~345.42 g/mol
- Key features : The absence of electron-withdrawing groups (EWGs) on the benzamide ring may favor metabolic stability but reduce electrophilic interactions in binding pockets.
- The 2-fluorophenyl group on the amide nitrogen adds aromaticity and π-stacking capacity, which may improve target engagement but reduce solubility compared to aliphatic substituents .
Amide Nitrogen Substituent Variations
- Cyclopentyl vs. Aromatic Groups :
- The cyclopentyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability and metabolic stability compared to the 2-fluorophenyl group in the analog from .
- Aromatic substituents (e.g., 2-fluorophenyl) could improve target specificity but increase susceptibility to oxidative metabolism .
Heterocyclic Modifications
- The 1,2-thiazinan-1,1-dioxide moiety is critical for conformational rigidity and sulfone-mediated hydrogen bonding.
Data Table: Structural and Functional Comparison
Biological Activity
N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential applications in treating diseases.
Chemical Structure and Properties
This compound features a benzamide core linked to a cyclopentyl group and a thiazine derivative. The molecular formula is , with a molecular weight of 336.4 g/mol. Its structure can be depicted as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Modulation : Compounds in this class have been shown to interact with glucokinase (GK), which plays a crucial role in glucose metabolism. They can act as partial activators of GK, potentially reducing the risk of hypoglycemia associated with full activators .
- Cell Protection : In vitro studies suggest that these compounds can protect pancreatic β-cells from apoptosis induced by streptozotocin, a common model for studying diabetes .
- Regulation of Glucose Homeostasis : Chronic administration has demonstrated effectiveness in regulating glucose levels in diabetic models, indicating potential utility in managing type 2 diabetes mellitus (T2DM) .
In Vitro Studies
In vitro studies have assessed the biological activity of this compound and related compounds:
- Glucose Regulation : Compounds have been tested for their ability to modulate glucose levels effectively without causing dyslipidemia. For instance, compound 72 showed promising results in oral glucose tolerance tests (OGTT) using diabetic db/db mice .
- Tyrosinase Inhibition : Related structures have exhibited significant inhibition of tyrosinase activity, which is critical in melanin synthesis. This property suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
In Vivo Studies
In vivo studies have further elucidated the biological activity:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : A study involving db/db mice indicated that chronic treatment with the compound improved glucose tolerance and reduced β-cell apoptosis compared to controls .
- Skin Disorders : Research into related thiazolidinone derivatives showed efficacy in reducing melanin production in cellular models, suggesting applications in treating skin pigmentation disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen/argon atmosphere) using anhydrous solvents like dichloromethane or DMF. Key steps include:
-
Acylation : Reacting 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid with cyclopentylamine via coupling agents (e.g., EDC/HOBt).
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product.
-
Yield Optimization : Triethylamine is often used as a base to neutralize HCl byproducts .
Reaction Parameter Typical Conditions Temperature 0–25°C (stepwise) Solvent Anhydrous DMF Catalyst EDC/HOBt Reaction Time 12–24 hours
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm cyclopentyl and thiazinan moieties (e.g., δ 1.5–2.0 ppm for cyclopentyl protons).
- IR : Peaks at 1670–1700 cm (amide C=O) and 1150–1250 cm (sulfone S=O).
- HPLC : Purity assessment (≥95%) using a C18 column (mobile phase: acetonitrile/water, 60:40) .
Q. What are the common chemical reactions involving the thiazinan and benzamide groups?
- Methodological Answer :
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Oxidation | HO/AcOH | Sulfone group modification |
| Nucleophilic Substitution | NaBH/EtOH | Reduction of nitro to amine |
| Amide Hydrolysis | HCl (6M)/reflux | Backbone cleavage for SAR studies |
| Reactions are monitored via TLC and require strict pH control to avoid degradation . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., fluorogenic substrates) and cell-based assays (e.g., IC in cancer cell lines).
- Purity Verification : Ensure ≥98% purity via HPLC-MS to rule out interference from synthetic byproducts.
- Structural Confirmation : X-ray crystallography (if crystalline) or 2D NMR (NOESY) to confirm stereochemistry .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., Factor XIa for anticoagulant activity) to model binding.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Models : Train on datasets of thiazinan derivatives to predict bioactivity (e.g., pIC) .
Q. How can synthesis yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading.
- Flow Chemistry : Continuous-flow reactors for precise control of exothermic acylation steps.
- In Situ Monitoring : FTIR probes to track reaction progress and minimize over-reaction .
Critical Analysis of Contradictory Evidence
- Stereochemical Uncertainty : Discrepancies in biological data may arise from uncharacterized stereoisomers. highlights the role of thiazinan conformation in target binding, necessitating chiral HPLC for resolution .
- Reagent Sensitivity : and report conflicting yields for acylation steps, likely due to variations in anhydrous conditions or amine coupling agents. Systematic replication under controlled parameters is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
